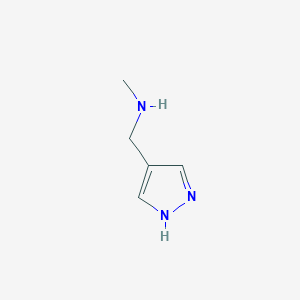

N-methyl-1-(1H-pyrazol-4-yl)methanamine

Description

Contextual Significance of Pyrazole (B372694) Derivatives in Organic Chemistry

Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in the field of organic chemistry. nih.govmdpi.com Their unique electronic properties and versatile reactivity make them privileged scaffolds in the synthesis of a wide array of functional molecules. nih.gov The pyrazole ring is a common feature in numerous compounds with significant biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govmdpi.com This has led to the incorporation of the pyrazole nucleus into a variety of commercially successful pharmaceuticals. mdpi.com

The inherent aromaticity of the pyrazole ring, coupled with the presence of both a pyridine-like and a pyrrole-like nitrogen atom, allows for diverse substitution patterns, enabling the fine-tuning of a molecule's physicochemical and biological properties. This adaptability has made pyrazole derivatives attractive targets for combinatorial chemistry and high-throughput screening in drug discovery programs. researchgate.net Beyond medicinal applications, pyrazole-containing compounds are also investigated for their roles in agrochemicals, dyes, and as ligands in coordination chemistry. nih.gov

Historical Overview of Research on Pyrazole Methanamine Scaffolds

The exploration of pyrazole-based compounds dates back to the late 19th century, with the initial synthesis of pyrazole itself. However, the focused investigation of pyrazole methanamine scaffolds is a more recent development, driven by the desire to create more complex and functionally diverse molecules. The introduction of a methanamine group at the 4-position of the pyrazole ring provides a flexible linker and a basic nitrogen atom, which can be crucial for interactions with biological targets.

The synthetic groundwork for accessing these scaffolds was laid through the development of methods to functionalize the pyrazole ring. A key breakthrough in this area was the Vilsmeier-Haack reaction, which allows for the direct formylation of the pyrazole nucleus to produce pyrazole-4-carbaldehydes. chemmethod.comnih.govmdpi.com These aldehydes serve as critical intermediates, readily convertible to the corresponding methanamines through reductive amination. ineosopen.orgresearchgate.net While a detailed historical timeline specifically for pyrazole methanamine scaffolds is not extensively documented, their emergence is intrinsically linked to the broader progression of synthetic methodologies for pyrazole functionalization.

Specific Research Focus on N-methyl-1-(1H-pyrazol-4-yl)methanamine

Direct and extensive academic research focusing solely on this compound is limited. Much of the current understanding of this compound is extrapolated from studies on structurally similar pyrazole derivatives. The primary area of investigation for this molecule is its synthesis, which is crucial for its availability for further research.

The most probable synthetic route to this compound involves a two-step process starting from a suitable N-substituted pyrazole. The first step is the formylation of the pyrazole ring at the 4-position to yield the corresponding 1-methyl-1H-pyrazole-4-carbaldehyde. tandfonline.comtandfonline.com This intermediate is then subjected to reductive amination with methylamine (B109427) to produce the target compound. ineosopen.orgresearchgate.net

Table 1: Synthesis of 1H-Pyrazole-4-carbaldehyde Intermediate

| Step | Reaction | Reagents and Conditions | Notes |

| 1 | Iodination of Pyrazole | I₂, HIO₃, AcOH, H₂SO₄, 60 °C | Provides 4-iodo-1H-pyrazole. tandfonline.comtandfonline.com |

| 2 | N-protection | Ethyl vinyl ether, HCl, Benzene, 50 °C | Protects the pyrazole nitrogen. tandfonline.comtandfonline.com |

| 3 | Grignard Reaction | EtMgBr, THF, 5 °C | Forms a Grignard reagent. tandfonline.comtandfonline.com |

| 4 | Formylation | DMF, 0 °C | Introduces the formyl group. tandfonline.comtandfonline.com |

| 5 | Deprotection | HCl, Et₂O, rt | Removes the protecting group to yield 1H-pyrazole-4-carbaldehyde. tandfonline.comtandfonline.com |

Table 2: General Reductive Amination of Pyrazole-4-carbaldehyde

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Imine Formation | Pyrazole-4-carbaldehyde, Methylamine | Forms the corresponding imine intermediate. |

| 2 | Reduction | Sodium borohydride (B1222165) (NaBH₄) or similar reducing agent | Reduces the imine to the secondary amine, this compound. ineosopen.orgresearchgate.net |

The physicochemical properties of this compound, such as its basicity and lipophilicity, are of interest for its potential use as a building block in the synthesis of more complex molecules.

Scope and Objectives of Current Research Trends

Given the limited direct research on this compound, the current research trends are largely speculative and based on the known utility of the pyrazole scaffold. The primary objective is likely the exploration of this compound as a versatile intermediate in the synthesis of novel bioactive molecules.

A significant area of potential application is in medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore, and the N-methylmethanamine substituent could serve as a key interaction point with biological targets such as kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. nih.gov The development of novel kinase inhibitors is a highly active area of research, and small, functionalized heterocyclic molecules like this compound are valuable starting points for drug design.

Furthermore, the ability of the pyrazole and amine nitrogens to coordinate with metal ions suggests potential applications in materials science and catalysis. The compound could serve as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or as a component in the design of new catalysts.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(1H-pyrazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-6-2-5-3-7-8-4-5/h3-4,6H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHKMGYIXSECKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl 1 1h Pyrazol 4 Yl Methanamine and Its Derivatives

Direct Synthesis Approaches to N-methyl-1-(1H-pyrazol-4-yl)methanamine

Direct approaches focus on the final steps of the synthesis, typically starting from a pre-formed pyrazole (B372694) aldehyde or a related functional group at the C4 position.

Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. This pathway is a primary choice for the synthesis of this compound, commencing with the key intermediate, 1H-pyrazole-4-carbaldehyde. The reaction involves the condensation of the aldehyde with methylamine (B109427) to form a transient imine (or Schiff base), which is then reduced in situ to the desired secondary amine.

The selection of the reducing agent is crucial for the success of the reaction. Mild hydride reagents are preferred as they selectively reduce the iminium ion without affecting the pyrazole ring or the aldehyde starting material. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly effective agent for this transformation, often providing high yields under mild conditions. ineosopen.orgresearchgate.net

Table 1: Example Reaction Conditions for Reductive Amination

| Starting Material | Reagents | Reducing Agent | Solvent | Outcome |

|---|---|---|---|---|

| 1H-Pyrazole-4-carbaldehyde | Methylamine | Sodium triacetoxyborohydride (STAB) | Dichloroethane (DCE) or Methanol | High yield of this compound |

| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Various amines | Sodium triacetoxyborohydride (STAB) | Dichloroethane (DCE) | Good yields of corresponding amines ineosopen.org |

An alternative strategy involves the nucleophilic displacement of a leaving group on the methyl side chain by methylamine. This route begins with the conversion of the hydroxymethyl group of (1H-pyrazol-4-yl)methanol into a better leaving group, typically a halide like chloride. The resulting 4-(chloromethyl)-1H-pyrazole can then be reacted with methylamine.

A common challenge with this method is controlling the extent of alkylation, as the product, a secondary amine, can react further to form a tertiary amine. To circumvent this, a two-step procedure is often employed, using a protected form of methylamine. For instance, reacting the chloromethyl pyrazole with the anion of N-methylformamide, followed by acidic or basic hydrolysis, can provide the desired mono-methylated product cleanly. google.com

This approach begins with the parent amine, (1H-pyrazol-4-yl)methanamine, and introduces the methyl group directly onto the nitrogen atom. 3wpharm.com Standard alkylating agents such as methyl iodide or dimethyl sulfate (B86663) can be used in the presence of a base to neutralize the acid generated during the reaction.

A critical consideration in this pathway is regioselectivity. The pyrazole ring itself contains two nitrogen atoms that are also nucleophilic and can compete with the primary amine for the alkylating agent, leading to a mixture of N-methylated and N1-ring-alkylated products. semanticscholar.orgresearchgate.net Careful optimization of reaction conditions, including the choice of base and solvent, is necessary to favor alkylation on the side-chain nitrogen.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are prized for their efficiency and atom economy. nih.gov While MCRs are powerful tools for generating complex and diverse pyrazole libraries, their direct application to synthesize a relatively simple structure like this compound is less common. nih.govbiointerfaceresearch.com

More frequently, MCRs are employed to construct the substituted pyrazole core, which can then be elaborated into the final product. For example, a one-pot reaction of an aldehyde, hydrazine (B178648) hydrate (B1144303), and a β-ketoester can yield a functionalized pyrazole that serves as a precursor to the target molecule. nih.gov

Synthesis of Pyrazole Ring Precursors and their Functionalization

The availability of the key intermediate, 1H-pyrazole-4-carbaldehyde, is paramount for several of the direct synthetic approaches.

The Vilsmeier-Haack reaction is a classic and versatile method for the formylation of electron-rich aromatic and heterocyclic rings. It is also a cornerstone for the synthesis of 1H-pyrazole-4-carbaldehydes from acyclic precursors. researchgate.netumich.edu

The process typically begins with the condensation of a hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) with a ketone bearing an α-methylene group (like acetone (B3395972) or acetophenone (B1666503) derivatives) to form a hydrazone. semanticscholar.org This hydrazone is then treated with the Vilsmeier reagent, which is a complex of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The Vilsmeier reagent acts as both the cyclizing and formylating agent, leading directly to the formation of the 1H-pyrazole-4-carbaldehyde skeleton in a single step. ktu.edu

Table 2: Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

| Hydrazone Precursor | Vilsmeier Reagent | Conditions | Product |

|---|---|---|---|

| N'-(1-phenylethylidene)benzohydrazide | DMF / POCl₃ | Stirring at 60-65°C | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde semanticscholar.org |

| Acetophenone phenylhydrazone | DMF / POCl₃ | Heating | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde ktu.edu |

This method's adaptability allows for the synthesis of a wide array of substituted pyrazole-4-carbaldehydes by varying the initial hydrazine and ketone components, which in turn provides access to a broad scope of this compound derivatives.

Introduction of the Methanamine Moiety

A primary and effective method for introducing the N-methylmethanamine group onto the pyrazole core is through the reductive amination of a corresponding pyrazole-4-carbaldehyde. This chemical reaction involves two main steps that can be performed sequentially in one pot or as a stepwise process. ineosopen.org First, the pyrazole-4-carbaldehyde is reacted with methylamine to form an intermediate imine or enamine. Second, this intermediate is reduced in situ using a suitable reducing agent to yield the final secondary amine, this compound.

The reaction of carbonyl compounds like aldehydes with primary amines in the presence of a reducing agent is a widespread and versatile method in organic synthesis for forming C-N bonds. ineosopen.org The choice of reducing agent is critical for the success of the reaction. While various reducing agents can be used, sodium triacetoxyborohydride has been shown to be particularly effective for the reductive amination of formylpyrazoles, providing good yields when refluxed in a solvent such as dichloroethane. ineosopen.org

This synthetic strategy has been successfully applied to complex pyrazole derivatives. For instance, researchers have studied the reductive amination of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde with a range of primary and secondary amines, demonstrating the robustness of this method. ineosopen.orgresearchgate.net The development of synthetic routes to pyrazole-4-carbaldehydes is therefore crucial, with methods like the Vilsmeier-Haack reaction of in situ formed hydrazones being an important pathway. researchgate.netchemmethod.com

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact. researchgate.netnih.gov These approaches focus on minimizing hazardous waste, avoiding toxic solvents, and reducing energy consumption.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving product yields compared to conventional heating methods. dergipark.org.trgsconlinepress.com This technique has been successfully applied to the synthesis of a wide variety of pyrazole derivatives. nih.govresearchgate.net The rapid heating of the reaction mixture via microwave irradiation can complete a synthesis in minutes, a fraction of the time required by traditional methods. nih.gov

The synthesis of 1-aryl-1H-pyrazole-5-amines, for example, can be achieved by reacting an aryl hydrazine with an appropriate α-cyanoketone in 1 M HCl. nih.gov The mixture is heated in a microwave reactor, typically reaching completion in 10-15 minutes with isolated yields ranging from 70-90%. nih.govyoutube.com This method is efficient in both time and resources and can utilize water as a solvent, further enhancing its green credentials. nih.gov

Comparative studies have demonstrated the clear advantages of microwave irradiation. In the synthesis of certain pyrano[2,3-c]pyrazole derivatives, a conventional heating method at 80 °C required 1.4 hours for an 80% yield, whereas the microwave-assisted method produced an 88% yield in just 25 minutes. nih.gov

| Method | Time | Yield (%) |

|---|---|---|

| Conventional Heating (80 °C) | 1.4 h | 80 |

| Microwave Irradiation | 25 min | 88 |

The efficiency, reduced reaction times, and potential for solvent-free conditions make microwave-assisted synthesis a highly attractive green chemistry approach for preparing this compound and related compounds. bohrium.commdpi.com

Purification and Isolation Techniques in Academic Synthesis

The purification and isolation of the target compound are critical steps in any synthetic process to ensure its identity and purity. For pyrazole derivatives, standard laboratory techniques such as chromatography and recrystallization are commonly employed.

Chromatographic Separations

Chromatography is a fundamental technique for the purification of organic compounds. For pyrazole derivatives, silica (B1680970) gel column chromatography is frequently used to separate the desired product from unreacted starting materials, by-products, and regioisomers that may form during the synthesis. uab.cat The synthesis of 1,3,5-substituted pyrazoles, for instance, can lead to the formation of two different regioisomers, which have been successfully separated using silica column chromatography with an eluent such as ethyl acetate. uab.cat

High-performance liquid chromatography (HPLC) is another powerful tool, particularly for the separation of chiral pyrazole derivatives. Enantiomers, which have identical physical properties in a non-chiral environment, can be separated using chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective in resolving racemic mixtures of pyrazole derivatives under various elution modes, including normal and polar organic modes. nih.gov The choice of mobile phase, such as pure acetonitrile, can achieve high resolution and short analysis times. nih.gov

| Column Type | Elution Mode | Mobile Phase | Typical Resolution (Rₛ) | Typical Analysis Time (min) |

|---|---|---|---|---|

| Cellulose-based CSP | Polar Organic | Acetonitrile | up to 18 | ~5 |

| Amylose-based CSP | Normal Phase | Hexane/Isopropanol | up to 30 | ~30 |

Gas chromatography has also been utilized to analyze mixtures of pyrazole isomers. researchgate.net

Advanced Spectroscopic and Analytical Characterization of N Methyl 1 1h Pyrazol 4 Yl Methanamine

Mass Spectrometry (MS) for Molecular Elucidation and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EIMS)

Without access to publications or databases containing the specific experimental data for N-methyl-1-(1H-pyrazol-4-yl)methanamine, the generation of an accurate and informative article adhering to the provided outline is not feasible.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its pyrazole (B372694) ring, secondary amine, and methylene (B1212753) bridge.

The key functional groups and their anticipated vibrational frequencies are:

N-H Stretch: The secondary amine (N-H) group should produce a moderate to weak absorption band in the region of 3300-3500 cm⁻¹. This peak is often broader than O-H stretches. In some cases, the N-H stretch of a pyrazole ring can also be observed in this region, typically as a broad band.

C-H Stretches: Aromatic C-H stretching vibrations from the pyrazole ring are expected to appear above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ range. Aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.

C=N and C=C Stretches: The pyrazole ring contains both C=N and C=C bonds, and their stretching vibrations are expected to appear in the fingerprint region, between 1400 cm⁻¹ and 1650 cm⁻¹. These bands are characteristic of the pyrazole heterocycle.

N-H Bend: The bending vibration of the secondary amine is anticipated in the 1550-1650 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the amine is expected to be in the range of 1020-1250 cm⁻¹.

In a study of similar pyrazole derivatives, aromatic ring vibrations were confirmed around 1626 cm⁻¹. apolloscientific.co.uk For comparison, the IR spectrum of histamine, an isomer with the same molecular formula, also shows characteristic peaks for these functional groups, albeit with shifts due to the different ring structure. synthonix.comnepjol.info

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine & Pyrazole) | Stretch | 3300-3500 | Weak to Moderate, Broad |

| C-H (Pyrazole Ring) | Stretch | 3100-3150 | Variable |

| C-H (Aliphatic) | Stretch | 2850-2960 | Medium to Strong |

| C=N / C=C (Pyrazole Ring) | Stretch | 1400-1650 | Moderate to Strong |

| N-H (Amine) | Bend | 1550-1650 | Moderate |

| C-N (Amine) | Stretch | 1020-1250 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The pyrazole ring in this compound is the primary chromophore responsible for its UV absorption.

The expected electronic transitions are:

π → π* Transitions: The conjugated π-system of the pyrazole ring will give rise to intense π → π* transitions. These are typically observed in the range of 200-300 nm. For the pyrazole ring, a strong absorption band is expected around 210-230 nm.

n → π* Transitions: The non-bonding electrons on the nitrogen atoms can undergo n → π* transitions. These are generally weaker than π → π* transitions and may appear at longer wavelengths, potentially overlapping with the π → π* bands or appearing as a shoulder on the main absorption peak.

A study on a related pyrazole derivative, (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, which has a more extended conjugated system, showed UV-Vis absorption maxima at 325 nm and 415 nm. nih.govscbt.com For the less conjugated this compound, the absorption maxima are expected at shorter wavelengths.

Interactive Data Table: Expected UV-Vis Absorption

| Electronic Transition | Chromophore | Expected Wavelength (λmax) |

| π → π | Pyrazole Ring | ~210-230 nm |

| n → π | Pyrazole Ring | ~260-280 nm |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to confirm the empirical formula, which for this compound is C₅H₉N₃. sigmaaldrich.com The molecular weight of this compound is 111.15 g/mol . sigmaaldrich.com

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the constituent elements. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to verify the purity and identity of the compound.

Interactive Data Table: Theoretical Elemental Composition of C₅H₉N₃

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 54.04 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 8.16 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 37.80 |

| Total | 111.148 | 100.00 |

Computational and Theoretical Studies on N Methyl 1 1h Pyrazol 4 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of N-methyl-1-(1H-pyrazol-4-yl)methanamine. These calculations provide a theoretical framework for understanding its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure.eurasianjournals.comresearchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by finding the minimum energy conformation of the molecule. A common approach involves using the B3LYP functional with a 6-311G(d,p) basis set, which provides a good balance between accuracy and computational cost. eurasianjournals.com

The geometry optimization process yields important data such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric interactions. For instance, the bond lengths within the pyrazole (B372694) ring and the side chain can indicate the degree of electron delocalization and the nature of the chemical bonds (single, double, or partial double bond character). researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| N1-N2 | 1.375 | |

| N2-C3 | 1.330 | |

| C3-C4 | 1.400 | |

| C4-C5 | 1.380 | |

| C5-N1 | 1.350 | |

| C4-C6 | 1.510 | |

| C6-N3 | 1.470 | |

| N3-C7 | 1.460 | |

| Bond Angles (°) ** | ||

| N1-N2-C3 | 112.0 | |

| N2-C3-C4 | 106.0 | |

| C3-C4-C5 | 105.0 | |

| C4-C5-N1 | 111.0 | |

| C5-N1-N2 | 106.0 | |

| C3-C4-C6 | 128.0 | |

| C5-C4-C6 | 127.0 | |

| C4-C6-N3 | 112.0 | |

| C6-N3-C7 | 113.0 | |

| Dihedral Angles (°) ** | ||

| C5-C4-C6-N3 | -178.5 | |

| C4-C6-N3-C7 | 60.5 |

Note: The data presented in this table are hypothetical and illustrative of typical values obtained from DFT calculations for similar pyrazole derivatives.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability. nih.gov

For this compound, the HOMO is typically localized on the electron-rich pyrazole ring, while the LUMO is distributed over the entire molecule. The HOMO-LUMO energy gap can be calculated using the same DFT method (B3LYP/6-311G(d,p)). This analysis helps in identifying the regions of the molecule that are most likely to participate in chemical reactions.

Table 2: Calculated HOMO-LUMO Energies and Related Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.55 |

| HOMO-LUMO Gap (ΔE) | 5.70 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 0.55 |

| Global Hardness (η) | 2.85 |

| Chemical Potential (µ) | -3.40 |

| Global Electrophilicity (ω) | 2.03 |

Note: The data presented in this table are hypothetical and illustrative of typical values obtained from DFT calculations for similar pyrazole derivatives.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable information about the conformational dynamics and flexibility of this compound.

Conformational Analysis of this compound

MD simulations can be used to sample the conformational space of the molecule and identify the most stable conformers. The simulations typically involve placing the molecule in a simulation box and calculating the forces between atoms using a force field. By integrating Newton's equations of motion, the trajectory of the molecule can be followed over time. Analysis of the trajectory can reveal the preferred dihedral angles and the relative populations of different conformers.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.orgnih.gov MD simulations can be used to study the effect of different solvents on the conformational preferences of this compound. This is achieved by explicitly including solvent molecules (e.g., water, methanol, or dimethyl sulfoxide) in the simulation box. rsc.orgmdpi.com

The interactions between the solute and solvent molecules, such as hydrogen bonding, can stabilize certain conformations over others. For example, in a polar protic solvent like water, conformations that allow for the formation of hydrogen bonds between the amine group and water molecules may be favored. researchgate.net In contrast, in a nonpolar solvent, intramolecular interactions may play a more dominant role in determining the conformation. The analysis of these simulations can provide a detailed picture of how the solvent modulates the conformational landscape of the molecule. nih.gov

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are used to characterize a molecule. These descriptors can be calculated from the molecular structure and are often used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds. nih.govnih.gov

For this compound, a variety of molecular descriptors can be calculated using computational software. These descriptors can be classified into different categories, including constitutional, topological, geometrical, and electronic descriptors.

Table 3: Predicted Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Predicted Value |

| Constitutional | Molecular Weight | 125.17 g/mol |

| Number of Heavy Atoms | 9 | |

| Number of Rings | 1 | |

| Topological | Wiener Index | 120 |

| Balaban J Index | 2.85 | |

| Geometrical | Molecular Surface Area | 150.5 Ų |

| Molecular Volume | 130.2 ų | |

| Electronic | LogP (octanol-water partition coefficient) | 0.85 |

| Topological Polar Surface Area (TPSA) | 40.5 Ų |

Note: The data presented in this table are hypothetical and illustrative of typical values obtained from computational predictions for similar small molecules.

These predicted descriptors can provide valuable insights into the potential behavior of this compound in various chemical and biological systems. For example, LogP is an indicator of the molecule's lipophilicity, which is important for its absorption and distribution in biological systems, while TPSA is related to its ability to permeate cell membranes.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a critical parameter in medicinal chemistry for predicting the transport properties of drug candidates, such as intestinal absorption and blood-brain barrier penetration.

Computational analysis of this compound reveals its TPSA value, which is calculated based on the summation of surface contributions of its polar fragments. The presence of two nitrogen atoms in the pyrazole ring and the nitrogen atom in the methylamine (B109427) side chain are the primary contributors to its TPSA.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | PubChem CID 22929644 nih.gov |

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water) at equilibrium. A calculated version, often denoted as XLogP, is widely used. This parameter is fundamental in pharmacology and environmental science to predict how a molecule will distribute itself within a biological system or in the environment.

For this compound, the computationally predicted LogP value indicates its relative solubility characteristics.

| Property | Value | Source |

| XLogP3 (Computationally Predicted LogP) | -0.6 | PubChem CID 22929644 nih.gov |

Hydrogen Bond Donor and Acceptor Counts

Hydrogen bonding capability is a key determinant of a molecule's interaction with biological targets and its physical properties like boiling point and solubility. Computational methods can readily identify the number of hydrogen bond donors (typically -OH and -NH groups) and acceptors (typically oxygen and nitrogen atoms).

In the structure of this compound, the nitrogen atoms of the pyrazole ring and the secondary amine can act as hydrogen bond acceptors, while the N-H protons of the pyrazole and the secondary amine can serve as hydrogen bond donors.

| Property | Count | Source |

| Hydrogen Bond Donor Count | 2 | PubChem CID 22929644 nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID 22929644 nih.gov |

Rotatable Bonds Analysis

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, bound to a non-hydrogen atom. This property is significant in drug design as it influences the binding affinity of a ligand to its receptor.

| Property | Count | Source |

| Rotatable Bond Count | 2 | PubChem CID 22929644 nih.gov |

Mechanistic Insights from Computational Modeling

While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, computational modeling provides powerful general insights into the reactivity of the pyrazole class of compounds. eurasianjournals.com Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations are used to explore the electronic structure, reaction pathways, and dynamic behavior of pyrazole derivatives. eurasianjournals.com

For instance, computational studies on pyrazole synthesis, such as the oxidation-induced N-N coupling of diazatitanacycles, have elucidated complex reaction mechanisms, identifying rate-limiting steps and the critical role of coordinating species. rsc.org Other theoretical investigations have explored the reactivity of pyrazoles with various nucleophiles. These studies analyze reaction mechanisms, such as S_N_1 versus S_N_2 pathways, and determine the favorability of different reaction routes based on calculated energy barriers.

Furthermore, computational modeling has been applied to understand the performance of pyrazole-based compounds in various applications, such as corrosion inhibition. researchgate.net These models can reveal how pyrazole derivatives adsorb onto surfaces and form protective layers, providing a mechanistic understanding of their function at a molecular level. researchgate.net Such computational approaches are invaluable for predicting the behavior of pyrazole-containing molecules and for the rational design of new compounds with desired properties. eurasianjournals.com

Chemical Transformations and Derivatization Strategies of N Methyl 1 1h Pyrazol 4 Yl Methanamine

Reactions at the Amine Functionality

The secondary amine group in N-methyl-1-(1H-pyrazol-4-yl)methanamine is a versatile handle for introducing a wide array of substituents through several classical organic reactions.

Acylation and Sulfonylation

The nucleophilic nature of the secondary amine readily allows for acylation and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for the synthesis of amides and sulfonamides, which are common motifs in biologically active compounds.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine, affords the corresponding N-acyl derivatives. These reactions are generally high-yielding and proceed under mild conditions. For instance, the acylation of aminopyrazoles with cyanoacetylating agents has been shown to proceed in excellent yields. nih.gov

Sulfonylation: Similarly, sulfonylation is achieved by treating the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a suitable base. Dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are common solvents for these reactions. Studies on related pyrazole (B372694) sulfonamides have shown that the choice of base, such as diisopropylethylamine (DIPEA), can influence the reaction's efficiency. nih.gov

Table 1: Representative Acylation and Sulfonylation Reactions of Aminopyrazole Analogs

| Starting Material | Reagent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Acetyl-5-amino-1-phenyl-1H-pyrazole | Cyanoacetyl chloride | - | - | N-(3-Acetyl-5-cyano-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacetamide | 95 | nih.gov |

| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid/Thionyl chloride | - | Chloroform | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 90 | nih.gov |

| 1,3,5-Trimethyl-1H-pyrazole | Chlorosulfonic acid/Thionyl chloride | - | Chloroform | 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | 90 | nih.gov |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | DCM | 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | Good | nih.gov |

Condensation Reactions

The amine functionality of this compound can participate in condensation reactions with various carbonyl compounds to form a range of heterocyclic and acyclic products. For instance, reaction with aldehydes or ketones can yield imines, which can be further modified or utilized as intermediates. Condensation of aminopyrazole derivatives with activated carbonyl compounds, such as β-ketoesters, can lead to the formation of fused heterocyclic systems like pyrazolo[3,4-b]pyridines. youtube.com These reactions are often catalyzed by acids and may require heating.

Reactions Involving the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents present on the ring.

Electrophilic Aromatic Substitution

The pyrazole ring is generally considered electron-rich and can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents and the inherent electronic properties of the ring. For unsubstituted pyrazole, electrophilic attack preferentially occurs at the C4 position due to the higher electron density at this carbon. researchgate.net

A prominent example of electrophilic substitution on pyrazoles is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position, using a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgchemistrysteps.com This reaction is widely used for the synthesis of pyrazole-4-carbaldehydes, which are valuable synthetic intermediates. nih.govigmpublication.orgresearchgate.net The reaction conditions generally involve treating the substituted pyrazole with the Vilsmeier reagent at temperatures ranging from 0 °C to reflux. nih.govigmpublication.org

Table 3: Vilsmeier-Haack Formylation of Substituted Pyrazoles

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Substituted phenyl hydrazones | POCl₃, DMF | 0 °C to RT, 3h | Ethyl-4-formyl-1-substituted-phenyl-1H-pyrazole-3-carbaldehydes | Excellent | nih.gov |

| Hydrazones | POCl₃, DMF | 0 °C then 70 °C, 5h | 4,4'-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic acid | Excellent | nih.gov |

| 4-Methoxy acetophenone (B1666503) phenyl-1-carbonyl hydrazone | POCl₃, DMF | Reflux, 10h | 1-(3-(4-methoxyphenyl)-4-formyl-pyrazole-1-carbonyl)benzene | - | igmpublication.org |

Nucleophilic Substitution on Substituted Pyrazole Rings

While the pyrazole ring itself is electron-rich and generally resistant to nucleophilic attack, the presence of strong electron-withdrawing groups and a good leaving group can facilitate nucleophilic aromatic substitution (SNA_r). nih.govyoutube.com Halogen atoms, particularly at the C4 or C5 positions of the pyrazole ring, can serve as effective leaving groups.

For instance, 4-halopyrazoles can react with various nucleophiles, including amines, to afford the corresponding substituted pyrazoles. The reactivity is enhanced by electron-withdrawing substituents on the pyrazole ring or on the N1-substituent. These reactions often require elevated temperatures and may be conducted in the presence of a base to neutralize the hydrogen halide formed during the reaction. In some cases, the pyrazole moiety itself can act as a leaving group in SNAr reactions when attached to a highly activated aromatic system. researchgate.net

Oxidation and Reduction of the Ring System

The pyrazole ring is an aromatic heterocycle that exhibits considerable stability, a feature attributed to its system of six π electrons. nih.gov This inherent stability renders the pyrazole nucleus generally resistant to metabolic oxidative cleavage, especially when compared to other five-membered heterocycles like imidazole (B134444) or oxazole. nih.gov Drugs and complex molecules incorporating the pyrazole scaffold often demonstrate enhanced stability against degradation by oxygenases. nih.gov

Research into the direct oxidation or reduction of the pyrazole ring within this compound is not extensively documented in dedicated studies. However, the general reactivity of the pyrazole ring system provides insights into potential transformations. The pyrazole ring's stability means that it is less susceptible to oxidative metabolism. nih.gov While direct oxidation of the pyrazole ring is challenging, transformations of fused pyrazole systems have been achieved. For instance, photoredox-catalyzed oxidation of N1-substituted pyrazolidin-3-ones to azomethine imines has been reported. mdpi.com Furthermore, photoinduced ring-opening of pyrazolo[1,2-a]pyrazolones can occur, leading to the formation of highly functionalized pyrazoles through C–N bond cleavage. mdpi.com

Reduction of the pyrazole ring is also an uncommon transformation due to its aromatic character. Catalytic hydrogenation under harsh conditions can lead to the saturation of the ring, yielding pyrazolidines, but this typically requires high pressures and temperatures and is not a common synthetic strategy. The focus in the derivatization of pyrazole-containing compounds is more frequently on the functionalization of the ring and its substituents rather than the alteration of the core heterocyclic system.

Synthesis of Novel Heterocyclic Compounds via this compound as a Building Block

This compound serves as a valuable and versatile building block in synthetic organic chemistry for the construction of more complex molecular structures. Its utility stems from the presence of multiple reactive sites: the secondary amine of the methylamine (B109427) side chain, the NH of the pyrazole ring, and the carbon atoms of the pyrazole ring, which can participate in various coupling and condensation reactions. nih.gov The pyrazole scaffold itself is considered a privileged structure in medicinal chemistry due to its synthetic accessibility and drug-like properties. nih.gov

Formation of Fused Heterocycles

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a pyrazole ring capable of N-alkylation or N-acylation, makes it an ideal precursor for the synthesis of fused heterocyclic systems. Annulation reactions, where a new ring is constructed onto the pyrazole core, are a common strategy.

One such strategy involves the reaction of a pyrazole derivative with a molecule containing two electrophilic centers. For example, a general approach to synthesizing fused pyrazole-diazepinone systems involves the regioselective N-alkylation of a pyrazole with a molecule like 2-(chloromethyl)oxirane, followed by ring-opening of the epoxide with an amine and subsequent intramolecular cyclization. nih.gov This strategy could be adapted using this compound or its derivatives to create novel fused systems.

Another prominent method for constructing fused pyrazoles is through tandem reactions. For instance, 3-formylchromones can react with 5-amino-3-methyl-1H-pyrazole to yield chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one, demonstrating a powerful method for creating complex polycyclic frameworks in a single step. nih.gov The amino group on the pyrazole acts as a nucleophile, initiating a cascade of reactions that leads to the fused product.

The following table summarizes representative examples of reactions leading to fused heterocyclic systems from pyrazole-based starting materials.

| Starting Pyrazole Derivative | Reagent(s) | Fused Heterocycle Product | Yield | Reference |

| 3(5)-Aryl-1H-pyrazole-5(3)-carboxylate | 1. NaH, 2-(chloromethyl)oxirane 2. Amines | Tetrahydro-4H-pyrazolo[1,5-a] mdpi.comnih.govdiazepin-4-one | Not specified | nih.gov |

| 3-Formylchromone | 5-Amino-3-methyl-1H-pyrazole, DBU | 3,7-Dimethylchromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one | 60% | nih.gov |

| N-phenylchromone-3-carbohydrazonoyl chloride | N-arylmaleimides | 3-(Chromon-3-yl)-3a,6a-dihydro-4,6-dioxopyrrolo[3,4-d]pyrazoles | 43-55% | nih.gov |

Preparation of Complex Molecular Architectures

Beyond fused systems, this compound is a key precursor for assembling complex, non-fused molecular architectures. The pyrazole moiety can be linked to other heterocyclic or aromatic rings, creating molecules with diverse three-dimensional shapes and functionalities.

A common approach is the condensation reaction between pyrazole derivatives and aldehydes. For example, the three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate, yields 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.gov This demonstrates how the C4 position of a pyrazole ring system can be used as a nucleophilic point for constructing larger molecules.

Furthermore, the pyrazole ring can be incorporated into larger systems through cycloaddition reactions. The 1,3-dipolar cycloaddition of nitrile imines with dipolarophiles like N-arylmaleimides is a powerful tool for synthesizing pyrazole-containing spiro or linked heterocyclic systems. nih.gov Another example is the synthesis of pyrazole-linked norcantharidin (B1212189) derivatives via the reaction of 3-formylchromone phenylhydrazones with norcantharidin derivatives. nih.gov

The synthesis of molecules where the pyrazole is a substituent on another ring is also a well-established strategy. The cycloaddition reaction of 3-(2-nitrovinyl)chromones with N-methylhydrazones leads to the formation of 3-(3-aryl-1-methyl-1H-pyrazol-5-yl)chromones, linking a pyrazole ring to a chromone (B188151) core. nih.gov These examples highlight the versatility of pyrazole derivatives in building a wide array of complex molecular structures.

The table below provides examples of synthetic strategies for creating complex molecules using pyrazole building blocks.

| Pyrazole Building Block | Reaction Type | Reagent(s) | Resulting Molecular Architecture | Yield | Reference |

| 3-Methyl-1-phenyl-5-pyrazolone | Three-component condensation | Aromatic aldehydes, Sodium acetate | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | High to excellent | nih.gov |

| 3-Formylchromone phenylhydrazones | Cycloaddition | Norcantharidin derivatives, Chloramine-T | Pyrazole-linked norcantharidin derivatives | Not specified | nih.gov |

| 3-(2-Nitrovinyl)chromones | Cycloaddition | In situ generated N-methylhydrazones | 3-(3-Aryl-1-methyl-1H-pyrazol-5-yl)chromones | 55-69% | nih.gov |

| 2-(5-Methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazinecarbothioamide | Intramolecular cyclization | NaOH | 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 71% (for precursor) | researchgate.net |

Coordination Chemistry and Ligand Properties of N Methyl 1 1h Pyrazol 4 Yl Methanamine

Binding Modes and Coordination Sites of N-methyl-1-(1H-pyrazol-4-yl)methanamine

This compound possesses two primary types of potential donor atoms for coordination to a metal center: the nitrogen atoms of the pyrazole (B372694) ring and the nitrogen atom of the secondary amine in the N-methylmethanamine substituent.

The pyrazole ring typically coordinates to metal ions in a monodentate fashion through its pyridinic nitrogen atom (the nitrogen atom not bonded to a hydrogen). This is a common coordination mode for pyrazole-based ligands. The specific nitrogen atom that binds can be influenced by steric and electronic factors of both the ligand and the metal precursor.

The secondary amine nitrogen of the N-methylmethanamine group also contains a lone pair of electrons, making it a potential coordination site. The flexibility of the methylene (B1212753) bridge connecting the amine to the pyrazole ring allows this group to orient itself to chelate to a metal center in conjunction with one of the pyrazole nitrogens. This would result in the formation of a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. Therefore, this compound can be anticipated to act as a bidentate N,N'-donor ligand.

In some instances, pyrazole-based ligands can also act as bridging ligands, coordinating to two different metal centers simultaneously. This can lead to the formation of polynuclear complexes or coordination polymers. The specific binding mode adopted by this compound will depend on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-containing ligands is a well-established area of inorganic chemistry. Generally, these syntheses involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, form a vast number of coordination complexes with diverse geometries and electronic properties. The synthesis of transition metal complexes with this compound would typically involve the direct reaction of the ligand with a transition metal salt, such as a halide, acetate, or nitrate.

For example, reacting this compound with a copper(II) or nickel(II) salt in a 2:1 ligand-to-metal molar ratio could potentially yield complexes with a general formula of [M(L)₂X₂], where L is the this compound ligand and X is the counter-anion from the metal salt. In such complexes, the ligand would likely act as a monodentate donor through one of the pyrazole nitrogen atoms. Depending on the specific metal and reaction conditions, the resulting complexes could exhibit geometries such as square planar or tetrahedral.

Characterization of these complexes would involve a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be used to identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyrazole and amine groups. Nuclear Magnetic Resonance (NMR) spectroscopy could provide information about the structure of the complex in solution. Electronic spectroscopy (UV-Vis) would give insights into the electronic structure and coordination geometry of the metal center. Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths and angles.

Main Group Metal Complexes

Main group metals also form coordination complexes, although their coordination chemistry is often less extensive than that of the transition metals. The synthesis of main group metal complexes with this compound would follow similar procedures to those for transition metals, involving the reaction of the ligand with a main group metal salt or organometallic precursor.

For instance, complexes of zinc(II) or cadmium(II) could be prepared. In these cases, the ligand could act in a bidentate fashion, coordinating through one nitrogen atom from the pyrazole ring and the nitrogen from the N-methylmethanamine group. The resulting complexes would likely exhibit tetrahedral or distorted tetrahedral geometries, which are common for these d¹⁰ metal ions.

Characterization techniques for main group metal complexes are similar to those used for transition metal complexes, with a strong reliance on NMR spectroscopy and single-crystal X-ray diffraction to elucidate the structures.

Catalytic Applications of Metal-N-methyl-1-(1H-pyrazol-4-yl)methanamine Complexes

Metal complexes containing pyrazole-based ligands are widely explored for their catalytic activity in a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the catalyst.

Asymmetric Catalysis

While there is a significant body of research on the use of pyrazole-containing ligands in asymmetric catalysis, specific applications of this compound in this area are not extensively documented in the currently available literature. In principle, chiral derivatives of this ligand could be synthesized, for example, by introducing a stereocenter in the N-methylmethanamine side chain. Metal complexes of such chiral ligands could then be investigated as catalysts for asymmetric reactions, such as asymmetric hydrogenation, epoxidation, or carbon-carbon bond-forming reactions. The development of pyrazolinone-embedded spirooxazolidines through squaramide-catalyzed asymmetric reactions highlights the potential of pyrazole-based structures in stereoselective synthesis.

Organic Transformation Catalysis

Metal complexes of pyrazole-based ligands have shown promise as catalysts in a range of organic transformations. For example, zinc(II) complexes with related N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been used as pre-catalysts for the polymerization of methyl methacrylate. The steric bulk of the ligand architecture can play a significant role in controlling the catalytic activity and the properties of the resulting polymer.

Structure Activity Relationship Sar Studies of N Methyl 1 1h Pyrazol 4 Yl Methanamine Derivatives in Non Clinical Research

Design Principles for Pyrazole (B372694) Methanamine Derivatives

The design of pyrazole methanamine derivatives is rooted in the principles of medicinal chemistry, where the pyrazole ring serves as a versatile and privileged scaffold. nih.govacademicstrive.com Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a structure that allows for a wide range of pharmacological activities. researchgate.netnih.gov The design process for its derivatives often involves several key strategies:

Scaffold Hopping and Bioisosterism: The pyrazole nucleus is often used as a bioisostere for other aromatic rings, like phenyl or imidazole (B134444) groups, to improve physicochemical properties and biological activity. nih.gov Its unique ability to act as both a hydrogen bond donor (at the N1-H) and acceptor (at N2) is a critical feature in molecular design. nih.govmdpi.com

Molecular Hybridization: This strategy involves combining the pyrazole methanamine core with other known pharmacophores to create hybrid molecules. The goal is to develop compounds with potentially synergistic or enhanced biological effects. nih.govrsc.org

Structure-Based and Ligand-Based Design: Computational modeling and docking studies are frequently employed to predict the binding interactions of designed analogs with specific biological targets. rsc.orgnih.gov This allows for a more rational approach to designing substituents on the pyrazole ring and modifications to the methylamine (B109427) side chain to optimize target engagement. dundee.ac.uk

Synthetic Accessibility: The synthesis of pyrazole derivatives is well-established, often involving the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.govnih.gov This straightforward accessibility facilitates the creation of diverse libraries of analogs for SAR studies. mdpi.comlongdom.org The regioselectivity of these reactions is a key consideration, as the position of substituents on the pyrazole ring can significantly impact activity. nih.gov

SAR Based on Substituent Variations on the Pyrazole Ring

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.net Electrophilic substitution typically occurs at the C4 position, while the N1 and N2 positions are also common sites for modification. nih.gov

Key findings from SAR studies include:

N1-Position: Substitution at the N1 position is critical. In many cases, an unsubstituted N1 nitrogen is essential for cytotoxic or antiproliferative activity. nih.gov However, introducing bulky aryl groups, such as a phenyl ring, at the N1-position is a common strategy in the design of inhibitors for enzymes like COX-2. nih.govnih.gov The electronic properties of substituents on this N1-phenyl ring further modulate activity; for instance, electron-withdrawing groups can enhance potency.

C3-Position: The C3 position is another key site for modification. Attaching aryl groups at this position often contributes to potent biological activity. For example, in a series of COX-2 inhibitors, a p-tolyl group at C3 was found to be favorable. nih.gov

C4-Position: The C4 position, where the methylamine group is attached in the parent compound, is crucial for orienting functional groups. Introducing a cyano (-CN) group at this position has been shown to be important for the activity of some COX-2 inhibitors. nih.gov

C5-Position: Substituents at the C5 position can also influence activity. In some series, introducing small alkyl groups like methyl can be beneficial, while in others, larger aryl groups are preferred. researchgate.net The presence of electron-withdrawing groups like chloro or bromo at this position has been linked to increased antinociceptive efficacy in certain analogs. frontiersin.org

The table below summarizes SAR findings for pyrazole ring substitutions from various non-clinical research studies.

| Position | Substituent Type | Observed Impact on Activity | Research Area |

| N1 | Unsubstituted (-H) | Often essential for antiproliferative/cytotoxic effects. nih.gov | Anticancer |

| N1 | Phenyl or Substituted Phenyl | Common feature in potent and selective COX-2 inhibitors. nih.govnih.gov | Anti-inflammatory |

| C3 | p-Tolyl | Favorable for COX-2 inhibition. nih.gov | Anti-inflammatory |

| C3/C5 | Diphenyl | Associated with potent α-Glycosidase inhibition. frontiersin.org | Enzyme Inhibition |

| C4 | Cyano (-CN) | Important for potent COX-2 inhibition in some series. nih.gov | Anti-inflammatory |

| C5 | Chloro, Bromo | Can increase antinociceptive effects in certain benzofuran (B130515) pyrazoles. frontiersin.org | Analgesic |

SAR Based on Modifications to the Methylamine Moiety

Modifications to the methylamine side chain at the C4 position of the pyrazole ring have a profound impact on the resulting derivative's biological activity. These changes can alter the compound's size, shape, basicity, and hydrogen bonding capacity.

N-Alkylation and N-Arylation: Altering the N-methyl group to other alkyl or aryl substituents can modulate potency and selectivity. For instance, in a series of meprin inhibitors, converting a primary amine to various N-aryl amides was explored to optimize activity. nih.gov Increasing the length of an aliphatic amine chain has been shown to enhance anti-inflammatory activity in certain pyrazole derivatives. mdpi.com

Amine to Amide/Thioamide Conversion: Converting the amine to an amide, carbothioamide, or other related functional groups is a common strategy. A series of pyrazole-1-carbothioamide derivatives showed potent EGFR inhibitory activity, with one compound demonstrating an IC₅₀ of 0.07 μM. nih.gov

Bioisosteric Replacement: The methylamine moiety can be replaced with other functional groups (bioisosteres) to probe interactions with biological targets. For example, replacing the amine with a hydroxyl group or incorporating it into a larger heterocyclic system are common design approaches. nih.govresearchgate.net In one study, N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)cyclohexylamine was synthesized to evaluate its enzyme inhibitory potential. researchgate.net The core idea is to maintain or improve biological activity while potentially modifying properties like cell permeability or metabolic stability.

The table below illustrates how modifications to the amine moiety affect activity in research models.

| Modification | Resulting Functional Group | Observed Impact on Activity | Research Area |

| Chain Elongation | Longer N-alkyl chains | Increased anti-inflammatory activity. mdpi.com | Anti-inflammatory |

| N-Acylation | Amide/Carbothioamide | Potent EGFR inhibition. nih.gov | Anticancer |

| N-Substitution | N,N-bis(pyrazolylmethyl)amine | Selective enzyme inhibition. researchgate.net | Enzyme Inhibition |

| Amine Replacement | Pyrazole-substituted heterocycles | Potent anti-inflammatory activity. nih.gov | Anti-inflammatory |

Case Studies of N-methyl-1-(1H-pyrazol-4-yl)methanamine Analogs in Research Models

Studies on Plant Growth Regulation

While specific studies on this compound for plant growth regulation are not prominent, research on the broader pyrazole class has demonstrated its potential in agricultural applications. nih.govnih.gov Derivatives are investigated for their ability to influence plant development, acting as herbicides or growth promoters. The biological activity in this area is highly structure-dependent. For example, certain pyrazole derivatives have been found to possess herbicidal properties, while others are explored for different agricultural functions like insecticides and fungicides. nih.gov

In Vitro Enzyme Inhibition Studies (e.g., COX-2, LRRK2)

Derivatives of pyrazole are extensively studied as enzyme inhibitors, with significant research focused on cyclooxygenase-2 (COX-2) and Leucine-rich repeat kinase 2 (LRRK2).

COX-2 Inhibition: Many pyrazole derivatives have been designed as selective COX-2 inhibitors for their potential anti-inflammatory properties. nih.govnih.gov The design often mimics the structure of Celecoxib (B62257), a known COX-2 inhibitor featuring a 1,5-diarylpyrazole core. SAR studies have shown that 1,3,5-trisubstituted pyrazoles are particularly effective. nih.gov For instance, compound 11 from one study, a pyrazole derivative, showed potent and selective COX-2 inhibition with an IC₅₀ value of 0.043 μM. nih.gov Another compound, AD 532 , was also identified as a promising COX-2 inhibitor. nih.gov In a different study, trimethoxy-substituted pyrazole-pyridazine hybrids 5f and 6f demonstrated superior COX-2 inhibitory action compared to celecoxib, with IC₅₀ values of 1.50 and 1.15 μM, respectively. rsc.org

LRRK2 Inhibition: The LRRK2 enzyme is a target in research for neurodegenerative diseases like Parkinson's disease. google.com Pyrazole-containing compounds have been developed as potent LRRK2 modulators. Patent literature describes novel pyrazole aminopyrimidine derivatives designed specifically as LRRK2 inhibitors for potential use in studying LRRK2-mediated conditions. google.com

The table below presents data on pyrazole analogs as enzyme inhibitors.

| Compound/Series | Target Enzyme | IC₅₀ (μM) | Key Structural Features |

| Compound 11 | COX-2 | 0.043 nih.gov | Pyrazole with specific substitutions for anticancer research nih.gov |

| Compound AD 532 | COX-2 | Less potent than celecoxib in vitro nih.gov | 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide nih.gov |

| Compound 6f | COX-2 | 1.15 rsc.org | Pyrazole-pyridazine hybrid with trimethoxy substitution rsc.org |

| Pyrazole aminopyrimidines | LRRK2 | Not specified | Patented series for LRRK2 modulation research google.com |

Research on Antimicrobial Activity in Model Systems

The pyrazole scaffold is a cornerstone in the development of novel antimicrobial agents, with derivatives showing activity against a wide spectrum of bacteria and fungi. nih.govmdpi.comresearchgate.net

Antibacterial Activity: Research has demonstrated that specific substitutions on the pyrazole ring are crucial for antibacterial efficacy. In one study, a series of pyrazole derivatives were synthesized and tested against various bacterial strains. Compound 3 showed high activity against E. coli (MIC: 0.25 μg/mL), while compound 4 was highly active against S. epidermidis (MIC: 0.25 μg/mL). nih.gov Another study found that pyrazole derivatives containing a benzenesulfonamide (B165840) moiety exhibited good activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Antifungal Activity: Pyrazole derivatives have also been evaluated for their antifungal properties. nih.gov Compound 2 from one study was found to be highly active against Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. nih.gov In another investigation, halogenated 1,5-diphenyl-4-[1H-imidazol-1-yl(phenyl)methyl]-1H-pyrazoles were synthesized as analogs of the antifungal drug bifonazole. Dichloro and trichloro derivatives in this series showed significant inhibitory effects against Candida albicans and Cryptococcus neoformans. nih.govresearchgate.net

The table below summarizes the antimicrobial activity of selected this compound analogs in research models.

| Compound | Target Organism | MIC (μg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | nih.gov |

| Compound 4 | Streptococcus epidermidis | 0.25 | nih.gov |

| Compound 2 | Aspergillus niger | 1 | nih.gov |

| Compound 10j,k,l | Candida albicans | Similar or superior to bifonazole | nih.gov |

Investigation of Anti-inflammatory Effects in Research Models

While direct studies on this compound are not available, research on other pyrazole derivatives highlights the potential of this heterocyclic scaffold in modulating inflammatory responses. For instance, a series of (1H-pyrazol-4-yl)methanamine derivatives were synthesized and evaluated for their inhibitory potential against the PI3Kγ enzyme, a key component in inflammatory signaling pathways. Although these compounds feature more complex substitutions, such as a 3-(4-(benzyloxy)phenyl) group on the pyrazole ring, the investigation provides insight into the anti-inflammatory potential of the broader (1H-pyrazol-4-yl)methanamine class.

In these studies, minor structural modifications to the initial synthesized molecules led to a significant improvement in inhibitory potential against PI3Kγ, with the most active compounds showing up to 73% inhibition in in-vitro assays. This suggests that the (1H-pyrazol-4-yl)methanamine core can serve as a valuable scaffold for developing anti-inflammatory agents.

Another study focused on pyrazole derivatives where the pyrazole-4-carboxaldehyde was a key intermediate. These compounds, such as 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, demonstrated notable anti-inflammatory activity when compared to the standard drug, diclofenac (B195802) sodium, in a rat paw edema model. This further underscores the significance of the pyrazole nucleus in the design of novel anti-inflammatory molecules.

Table 1: Anti-inflammatory Activity of Related Pyrazole Derivatives

| Compound/Derivative Class | Research Model | Key Findings |

|---|---|---|

| (1H-pyrazol-4-yl)methanamines with 3-aryl substitution | In-vitro PI3Kγ enzyme inhibition assay | Showed significant inhibitory potential, with up to 73% inhibition. |

This table is populated with data from structurally related compounds due to the absence of specific data for this compound.

Studies on Neurobiological Interactions (e.g., neurotransmitter systems)

There is no specific research available on the neurobiological interactions of this compound or its direct derivatives. However, the broader class of pyrazole-containing compounds has been investigated for its effects on various neurological targets.

For example, a series of pyrazolone (B3327878) derivatives were synthesized and showed neuroprotective effects in a pentylenetetrazole (PTZ)-induced neuroinflammation mouse model. These compounds were found to ameliorate seizures and oxidative stress by regulating the NF-κB/TNF-α/ROS pathway. This indicates that the pyrazole scaffold can be a basis for developing agents that interact with neurotransmitter systems and inflammatory pathways in the central nervous system.

While these findings are for pyrazolone derivatives, which differ from the requested compound, they highlight the potential for pyrazole-based molecules to have significant neurobiological activity. The lack of data for this compound represents a gap in the current scientific knowledge.

Table 2: Neurobiological Interactions of Related Pyrazole Derivatives

| Compound/Derivative Class | Research Model | Key Findings |

|---|

This table is populated with data from structurally related compounds due to the absence of specific data for this compound.

Future Research Directions and Broader Academic Significance of N Methyl 1 1h Pyrazol 4 Yl Methanamine

Advancements in Synthetic Methodologies and Scalability

The synthesis of pyrazole (B372694) derivatives is a well-established field, often involving the cyclocondensation of 1,3-bielectrophilic compounds with hydrazine (B178648) derivatives or [3+2] cycloaddition reactions. sigmaaldrich.com For N-substituted pyrazoles like N-methyl-1-(1H-pyrazol-4-yl)methanamine, common synthetic routes include the N-alkylation of a pyrazole precursor. ktu.edu A prevalent method for producing 4-substituted pyrazoles involves the Vilsmeier-Haack reaction, which can be followed by reductive amination to introduce the desired amine functionality. chemrxiv.org For instance, the synthesis of related N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives has been achieved through this pathway. chemrxiv.orgepa.gov

Future research will likely focus on developing more sustainable and scalable synthetic protocols. This includes the use of greener solvents, catalyst optimization (such as moving towards more abundant and less toxic metals), and the application of flow chemistry to improve reaction efficiency and safety. mdpi.com The development of one-pot, multi-component reactions will also be crucial for the efficient and cost-effective production of this compound and its analogues on a larger scale. mdpi.com

Below is a table summarizing common synthetic reactions for pyrazole derivatives, which are applicable to the synthesis of this compound.

| Reaction Type | Description | Key Reagents/Conditions | Relevance to this compound |

| Vilsmeier-Haack Reaction | Formylation of an active methylene (B1212753) group adjacent to a nitrogen, followed by cyclization. | Phosphorus oxychloride (POCl3), Dimethylformamide (DMF) | Can be used to create the pyrazole-4-carbaldehyde intermediate. |

| Reductive Amination | Reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. | Sodium borohydride (B1222165) (NaBH4), Methylamine (B109427) | To convert the pyrazole-4-carbaldehyde to this compound. |

| N-Alkylation | Introduction of an alkyl group onto a nitrogen atom of the pyrazole ring. | Methyl iodide, a base (e.g., K2CO3) | For the synthesis of N-methylated pyrazole precursors. |

| Cyclocondensation | Reaction of a 1,3-dicarbonyl compound with a hydrazine. | Ethyl acetoacetate, Phenylhydrazine | A fundamental method for forming the pyrazole ring. mdpi.com |

Novel Applications in Materials Science and Engineering

Pyrazole derivatives are increasingly recognized for their potential in materials science, particularly in the construction of coordination polymers and metal-organic frameworks (MOFs). nepjol.infoopenmedicinalchemistryjournal.com The nitrogen atoms of the pyrazole ring are excellent ligands for coordinating with metal ions, enabling the self-assembly of complex, porous structures. rsc.org These materials have shown promise in gas separation and storage, catalysis, and as sensors. ktu.edusigmaaldrich.com

The bifunctional nature of this compound, with its pyrazole ring and amine group, makes it an attractive building block for novel materials. The pyrazole unit can coordinate to metal centers, while the aminomethyl group can be further functionalized or participate in hydrogen bonding, influencing the final structure and properties of the material. For example, pyrazole-based ligands have been used to create MOFs that can selectively capture formaldehyde, a common indoor pollutant. openmedicinalchemistryjournal.com

Future research in this area could explore the use of this compound in:

The synthesis of novel MOFs for targeted gas adsorption.

The development of new catalysts where the pyrazole moiety binds to a metal center, and the aminomethyl group provides a secondary coordination sphere or a site for further functionalization.

The creation of functional polymers where the pyrazole derivative is incorporated into the polymer backbone or as a pendant group, potentially enhancing thermal stability or creating materials with specific binding properties. openmedicinalchemistryjournal.com

Integration with Advanced Machine Learning for Molecular Design

The vast chemical space of possible pyrazole derivatives makes traditional, trial-and-error discovery methods inefficient. Machine learning (ML) is emerging as a powerful tool to accelerate the design of molecules with desired properties. nih.gov ML models can be trained on existing data to predict the properties of new, un-synthesized compounds, guiding researchers toward the most promising candidates. researchgate.netrjptonline.org

For this compound and its derivatives, ML could be applied to:

Predict bioactivity: By analyzing the structural features of known active and inactive pyrazole derivatives, ML models can predict the potential of new compounds to interact with specific biological targets. mui.ac.ir

Optimize material properties: ML algorithms can be used to predict the properties of coordination polymers and MOFs based on their constituent building blocks, including ligands like this compound. chemrxiv.org

Guide synthetic planning: ML can help in predicting reaction outcomes and optimizing reaction conditions, making the synthesis of new derivatives more efficient.

A study on pyrazole-based energetic materials demonstrated the successful use of ML algorithms to predict crystalline density, a key property for such materials. researchgate.net This approach, which integrates data-driven models with density functional theory (DFT) calculations, can significantly accelerate the in-silico design of new materials. researchgate.net

The following table outlines how machine learning can be integrated into the molecular design process for pyrazole derivatives.

| ML Application | Description | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate molecular structure with biological activity or physical properties. | Faster screening of virtual libraries of pyrazole derivatives for desired activities. |

| Generative Models | Design new molecules with optimized properties by learning from existing chemical data. | Discovery of novel pyrazole-based compounds with enhanced performance. |

| Reaction Prediction | Predict the most likely products and yields of chemical reactions. | More efficient planning of synthetic routes to new pyrazole derivatives. |

Role in Developing Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The pyrazole scaffold is a common feature in many bioactive compounds and is considered a privileged structure in medicinal chemistry. mdpi.com Pyrazole derivatives have been investigated for a wide range of biological activities, including as anticancer and anti-inflammatory agents. epa.govopenmedicinalchemistryjournal.com